molecular formula C22H27FN4O3S B3001498 N-(4-fluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898460-94-1

N-(4-fluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B3001498
M. Wt: 446.54
InChI Key: YRPLEABNUPDIKQ-UHFFFAOYSA-N
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Description

The compound "N-(4-fluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide" is a structurally complex molecule that appears to be related to a class of compounds with potential anti-cancer activity. These compounds are designed to inhibit methionine synthase (MetS), an enzyme over-expressed in certain breast and prostate tumor cells. MetS plays a crucial role in transferring a methyl group from methyltetrahydrofolate (MTHF) to homocysteine to produce methionine, which is then used for DNA synthesis, structural proteins, and enzymes in tumor cells .

Synthesis Analysis

The synthesis of related compounds involves a series of steps, including the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods. These methods are employed to couple amino acid esters with carboxylic acid derivatives to mimic the substructure of MTHF . Another synthesis approach for similar compounds involves a four-step process starting from anthranilic acid and aryl isothiocyanates, yielding new derivatives of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 4-oxo-3,4-dihydroquinazolin-2-ylthio moiety, which is a common feature in this class of molecules. The structural determination of these compounds is typically achieved using techniques such as IR, 1H-NMR, 13C-NMR, and HR-MS spectra . The presence of a fluorophenyl group, as indicated by the name of the compound , suggests that it may also have been designed to enhance the binding affinity or selectivity through the introduction of a halogen bond donor .

Chemical Reactions Analysis

While the specific chemical reactions of "N-(4-fluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide" are not detailed in the provided papers, related compounds have been shown to interact with their biological targets through the inhibition of MetS. The inhibitors are docked into the MTHF binding domain, and their binding free energies are calculated and compared to their IC50 values, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and the presence of specific functional groups. For instance, the introduction of a fluorine atom can significantly alter the compound's reactivity and binding characteristics due to the electronegativity of fluorine . The cytotoxic activity of these compounds is evaluated against specific cell lines, such as the PC-3 cell line, with one compound exhibiting an IC50 value of 20 µg/mL, indicating its potential as an anti-cancer agent . The overall yields of the synthesized compounds range from 29 to 31%, which is a relevant factor for the feasibility of large-scale production .

properties

IUPAC Name

N-(4-fluorophenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3S/c23-16-5-7-17(8-6-16)24-20(28)15-31-21-18-3-1-2-4-19(18)27(22(29)25-21)10-9-26-11-13-30-14-12-26/h5-8H,1-4,9-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPLEABNUPDIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

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